5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde
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Overview
Description
5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C15H16O3 It is characterized by a furan ring substituted with a phenoxy group that contains a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde typically involves the reaction of 4-(tert-butyl)phenol with furan-2-carbaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid.
Reduction: 5-(4-(tert-Butyl)phenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxyphenyl)furan-2-carbaldehyde
- 5-(4-Methoxyphenyl)furan-2-carbaldehyde
- 5-(4-Chlorophenyl)furan-2-carbaldehyde
Uniqueness
5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability.
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5-(4-tert-butylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)11-4-6-12(7-5-11)17-14-9-8-13(10-16)18-14/h4-10H,1-3H3 |
InChI Key |
VJDYFXHMQOABIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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